Furano-DT cep

説明

Historical Context and Evolution of Antiviral Nucleosides

The journey of antiviral nucleoside analogs began in the mid-20th century, with the initial discovery of spongothymidine and spongouridine in marine sponges. These naturally occurring nucleosides, however, showed limited therapeutic potential. The field gained significant momentum with the synthesis of idoxuridine in 1959, the first antiviral nucleoside analog to be licensed. ekb.eg This marked the beginning of an era focused on chemically modifying natural nucleosides to create more effective antiviral drugs. ekb.egnih.gov

Early efforts centered on modifications of the nucleobase, the nitrogen-containing part of the nucleoside. However, researchers soon turned their attention to the sugar moiety, the furanose ring, recognizing its crucial role in the biological activity of these compounds. nih.gov This shift in focus led to the development of a diverse range of analogs with altered sugar structures, including acyclic nucleosides, where the furanose ring is opened, and carbocyclic nucleosides, where the ring oxygen is replaced by a carbon atom. ekb.egnih.gov These modifications often resulted in compounds with increased stability against enzymatic degradation and improved antiviral activity. ekb.egresearchgate.net The discovery of zidovudine (AZT) in the 1980s as a potent inhibitor of HIV reverse transcriptase was a landmark achievement, solidifying the importance of sugar-modified nucleoside analogs in antiviral therapy. ekb.eghilarispublisher.com

Significance of Furanose Ring Modifications in Nucleoside Analogs

The furanose ring of a nucleoside plays a critical role in its interaction with viral enzymes. Modifications to this ring can profoundly impact a nucleoside analog's antiviral activity, selectivity, and resistance profile. nih.gov Altering the substituents on the furanose ring, changing its size, or even replacing the furanose oxygen with other atoms can lead to compounds with desirable therapeutic properties. nih.gov

One of the key advantages of modifying the furanose ring is the potential to enhance the compound's stability. researchgate.net For instance, replacing the furanose oxygen with a methylene (CH2) group to create carbocyclic nucleosides results in molecules that are more resistant to cleavage of the glycosidic bond, a common mechanism of drug inactivation. nih.govresearchgate.net Furthermore, the introduction of specific groups, such as fluorine, at the 2'-position of the sugar can increase the stability of neighboring bonds and make the nucleoside less susceptible to enzymatic cleavage. nih.gov

Modifications to the furanose ring can also influence the way a nucleoside analog interacts with viral polymerases. By altering the three-dimensional shape of the molecule, these modifications can enhance its ability to be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication. mdpi.comtaylorandfrancis.com This targeted approach allows for the development of drugs that are highly selective for viral enzymes, minimizing their impact on host cell machinery and reducing potential toxicity. mdpi.comnih.gov

Classification and Broad Spectrum of Antiviral Nucleoside Analogs

Antiviral nucleoside analogs can be broadly classified based on their mechanism of action and the type of virus they target. taylorandfrancis.com Some of the major classes include:

Chain Terminators: These analogs lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond that extends the nucleic acid chain. nih.govtaylorandfrancis.com Once incorporated into the viral DNA or RNA, they halt further elongation. taylorandfrancis.com This class can be further divided into obligate chain terminators, which immediately stop synthesis, and delayed chain terminators. taylorandfrancis.com

Mutagenic Nucleosides: These analogs are incorporated into the viral genome and cause mutations during subsequent rounds of replication, leading to a non-viable viral population. taylorandfrancis.com

Nucleoside analogs have demonstrated a broad spectrum of activity against a wide range of viruses, including:

Human Immunodeficiency Virus (HIV): Drugs like zidovudine (AZT), lamivudine, and abacavir are key components of highly active antiretroviral therapy (HAART). mdpi.comnih.govwikipedia.org

Hepatitis B Virus (HBV): Entecavir and tenofovir are potent inhibitors of HBV replication. nih.govmdpi.comwikipedia.org

Hepatitis C Virus (HCV): Sofosbuvir, a nucleotide analog, has revolutionized the treatment of HCV. mdpi.comnih.gov

Herpesviruses: Acyclovir and its derivatives are effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govmdpi.com

Influenza Viruses: While some nucleoside analogs have shown activity, their clinical use for influenza is less common. nih.gov

Emerging Viruses: Researchers are actively exploring the potential of broad-spectrum nucleoside analogs like remdesivir and favipiravir against emerging threats such as Ebola and coronaviruses. nih.govnih.govresearchgate.net

The development of broad-spectrum antiviral agents is a major goal in the field, as they could provide a rapid response to new and re-emerging viral diseases. mdpi.comnih.govwww.gov.uk

Emergence of Drug-Resistant Viral Strains and the Need for Novel Agents

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. mdpi.comnih.gov Viruses, particularly RNA viruses, have high mutation rates, which can lead to changes in the viral enzymes targeted by nucleoside analogs. mdpi.comnih.gov These mutations can reduce the affinity of the enzyme for the drug, rendering it less effective. nih.govwikipedia.org

The widespread use of antiviral drugs can create selective pressure that favors the growth of resistant strains. nih.govmdpi.com This is a major concern in the long-term treatment of chronic viral infections like HIV and HBV. nih.gov The transmission of drug-resistant viruses further complicates treatment strategies. nih.gov

The continuous emergence of drug resistance highlights the urgent need for the development of novel antiviral agents with different mechanisms of action. nih.govtandfonline.comscirp.org Research is focused on several strategies to combat resistance, including:

Developing new nucleoside analogs that are effective against resistant strains. nih.govtandfonline.com

Designing drugs that target different viral proteins or host factors essential for viral replication. nih.govtandfonline.com

Using combination therapies that include multiple drugs with different resistance profiles. nih.govtandfonline.com

The exploration of novel chemical scaffolds, such as furan-containing nucleoside analogs, is a critical component of this ongoing effort to stay ahead of viral evolution and ensure the continued efficacy of antiviral treatments. mdpi.comresearchgate.net

Synthetic Methodologies for Furanose Nucleoside Scaffolds

The furanose ring is the structural backbone of the nucleoside analog. Its synthesis and modification are critical for determining the compound's final three-dimensional shape and, consequently, its interaction with biological targets.

Glycosylation is the pivotal reaction where the nucleobase is attached to the furanose sugar ring, forming the crucial C-N glycosidic bond. beilstein-journals.org Achieving the correct stereochemistry at the anomeric carbon (C1' of the sugar) is a significant challenge, as often a mixture of isomers (anomers) can be produced. beilstein-journals.org The naturally occurring and most biologically active nucleosides are typically the β-anomers. beilstein-journals.org

Several strategies have been developed to control the stereoselectivity of this reaction:

Neighboring Group Participation: Using a protecting group at the C2' position of the furanose ring that can shield one face of the molecule, thereby directing the incoming nucleobase to the opposite face. This is a classic and widely used method to ensure the formation of the desired 1,2-trans product. beilstein-journals.org

Lewis Acid Catalysis: The use of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl₄) can activate the sugar donor, facilitating the coupling with a silylated nucleobase. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions can influence the ratio of anomers formed. nih.gov

Conformationally Locked Donors: Synthesizing furanose donors with rigid conformational constraints can pre-organize the molecule for a highly selective glycosylation reaction. nih.govacs.org For instance, protecting groups that bridge the C3' and C5' positions can lock the furanose ring into a specific pucker, favoring the formation of the 1,2-cis β-arabinofuranosylation product. nih.govacs.org

Enzymatic Approaches: Glycosyltransferases are enzymes that catalyze glycosylation reactions in nature with perfect selectivity. beilstein-journals.org Their use in chemical synthesis, often termed transglycosylation, allows for the diversification of a single modified sugar scaffold by attaching various nucleobases, avoiding laborious re-synthesis for each new analog. esrf.fr

Modifications to the furanose ring itself are a key strategy in drug design to enhance metabolic stability, improve binding to viral enzymes, and overcome drug resistance. rsc.orgnih.govmdpi.com These modifications can be introduced at various positions.

C2' and C3' Modifications: The hydroxyl groups at the C2' and C3' positions are common sites for derivatization. rsc.orgnih.gov Introducing modifications like a fluorine atom or a methyl group at the C2' position can significantly impact the sugar's conformation and its interaction with viral polymerases. rsc.orgyuntsg.com For example, the introduction of a 2'-deoxy-2'-β-fluoro substituent is a well-explored strategy in antiviral drug discovery. mdpi.com

C4' Modifications: Introducing substituents at the C4' position, such as an azido or methoxy group, can lock the furanose ring into a specific conformation (e.g., N-type or S-type pucker), which can be crucial for biological activity. nih.govacs.org 4'-modified nucleosides often show improved stability against enzymatic degradation. acs.org

Carbocyclic and Heterocyclic Scaffolds: Replacing the furanose ring oxygen with other atoms is a major structural alteration. nih.govmdpi.com

Carbocyclic Nucleosides: Replacing the oxygen with a methylene (CH₂) group results in carbocyclic nucleosides, which are resistant to cleavage by phosphorylases. nih.gov Fluorinated carbocyclic nucleosides, where the ring oxygen is replaced by CF₂ or CHF, are also an area of active research. rsc.orgrsc.org

Heterocyclic Nucleosides: Replacing the oxygen with sulfur (to create 4'-thionucleosides) or other heteroatoms can also confer desirable properties. mdpi.com

Table 1: Key Modifications of the Furanose Scaffold

| Modification Site | Example Modification | Rationale / Impact | Reference |

|---|---|---|---|

| C2' Position | Fluorine, Methyl | Alters sugar pucker, enhances binding to viral polymerases, improves metabolic stability. | rsc.orgyuntsg.commdpi.com |

| C4' Position | Azido (N₃), Ethynyl | Induces specific ring conformation (e.g., North-type), can improve stability and bioavailability. | nih.govacs.org |

| Ring Oxygen Replacement | Methylene (CH₂), CF₂, Sulfur (S) | Creates carbocyclic or heterocyclic analogs, increases stability against enzymatic cleavage. | mdpi.comnih.govrsc.org |

Stereoselective Glycosylation Approaches for Furanose Rings

Phosphorylation and Phosphoramidation Strategies for Analog Activation

For a nucleoside analog to become biologically active, it must be converted inside the cell into its triphosphate form. acs.org This phosphorylation is carried out by cellular kinases, and the first phosphorylation step is often slow and inefficient, limiting the drug's potency. acs.org To bypass this bottleneck, medicinal chemists have developed strategies to deliver the nucleoside analog in a pre-phosphorylated, or "prodrug," form.

Direct chemical phosphorylation of the 5'-hydroxyl group of the nucleoside is the traditional method to create the monophosphate. umich.eduumich.edu A common and effective method is the Yoshikawa procedure, which uses phosphoryl chloride (POCl₃) in a phosphate solvent. umich.edu However, this and other methods can be challenging for sensitive nucleoside analogs, as side reactions on the nucleobase or sugar can occur, necessitating the use of protecting groups and complex purification steps. umich.edunih.gov

The ProTide (PROdrug + nucleoTIDE) technology is a highly successful prodrug approach designed to deliver nucleoside monophosphates into cells efficiently. acs.orgtandfonline.comnih.gov This strategy masks the negative charges of the phosphate group, allowing the molecule to cross the cell membrane. researchgate.net

The key features of the ProTide approach are:

Structure: The phosphate group is masked with two biolabile groups: an aryl (e.g., phenyl) group and an amino acid ester. acs.org

Activation: Once inside the cell, these masking groups are cleaved by cellular enzymes (such as Cathepsin A and phosphoramidases) to release the nucleoside monophosphate. wikipedia.org

Bypassing Kinases: This strategy bypasses the often-inefficient initial phosphorylation step, leading to higher intracellular concentrations of the active nucleotide form. tandfonline.comwikipedia.org

The synthesis of a phosphoramidate ProTide involves coupling the nucleoside analog with a specialized phosphorochloridate reagent containing the desired aryl and amino acid ester moieties. acs.org The stereochemistry at the phosphorus center can be critical for activity, making diastereoselective synthesis methods highly desirable. tandfonline.com This technology has been successfully applied to create approved antiviral drugs like Sofosbuvir and Tenofovir Alafenamide. acs.orgwikipedia.org

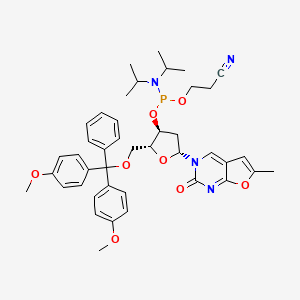

An in-depth examination of the synthetic and derivatization strategies for the chemical compound "Furano-DT cep" (CAS: 858132-37-3; Molecular Formula: C42H49N4O8P) reveals a landscape rich with advanced chemical methodologies. cymitquimica.com While specific research literature on this compound is not widely available in the public domain, its name suggests it is a deoxythymidine (DT) nucleoside phosphoramidite ('cep') featuring a furan modification. The strategies discussed herein are based on established and innovative approaches in the broader field of nucleoside chemistry, which are directly applicable to the synthesis and diversification of complex molecules like this compound.

特性

分子式 |

C42H49N4O8P |

|---|---|

分子量 |

768.8 g/mol |

IUPAC名 |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-2-oxofuro[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C42H49N4O8P/c1-28(2)46(29(3)4)55(51-23-11-22-43)54-37-25-39(45-26-31-24-30(5)52-40(31)44-41(45)47)53-38(37)27-50-42(32-12-9-8-10-13-32,33-14-18-35(48-6)19-15-33)34-16-20-36(49-7)21-17-34/h8-10,12-21,24,26,28-29,37-39H,11,23,25,27H2,1-7H3/t37-,38+,39+,55?/m0/s1 |

InChIキー |

BRLMSFJPMCNPMI-CWXYRQPOSA-N |

異性体SMILES |

CC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

正規SMILES |

CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

製品の起源 |

United States |

Mechanism of Antiviral Action of Furano-dt Cep Analogs

Cellular Uptake and Intracellular Metabolism

The journey of a nucleoside analog from outside the host cell to its active form within is a multi-step process, critical for its antiviral efficacy.

Role of Nucleoside Transporters in Cellular Permeation

For a nucleoside analog like Furano-DT cep to exert its effect, it must first enter the host cell. Being structurally similar to natural nucleosides, these analogs are typically shuttled across the cell membrane by host cell proteins known as nucleoside transporters (NTs). There are two main families of NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

Equilibrative Nucleoside Transporters (ENTs): These transporters move nucleosides down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides against their concentration gradient, powered by a sodium ion gradient.

Intracellular Phosphorylation Cascades

Once inside the cell, nucleoside analogs must be phosphorylated to their active triphosphate form. This is a sequential process, with each phosphorylation step catalyzed by specific cellular or viral kinases.

Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group, converting the nucleoside analog into a nucleoside monophosphate. This is typically carried out by cellular enzymes such as deoxycytidine kinase (dCK) or thymidine kinase (TK).

Diphosphorylation: The monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase.

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active nucleoside triphosphate analog.

The efficiency of this phosphorylation cascade is crucial; if an analog is a poor substrate for any of the kinases, its antiviral activity will be significantly diminished.

Enzymatic Activation and Biotransformation Pathways

The conversion of the parent drug into its active triphosphate metabolite is a classic example of enzymatic activation. Some nucleoside analogs are administered as prodrugs, which are chemically modified versions designed to improve bioavailability or cellular uptake. These prodrugs undergo biotransformation to release the active nucleoside analog within the cell, which then enters the phosphorylation pathway. For instance, phosphoramidate prodrugs (ProTides) are designed to bypass the initial, often inefficient, phosphorylation step by delivering the monophosphate form directly into the cell. nih.gov

Targeting Viral Replication Enzymes

The active triphosphate analog of this compound is the ultimate weapon against the virus. It targets the core of the viral replication process: the enzymes responsible for synthesizing the viral genome.

Inhibition of Viral DNA Polymerases

For DNA viruses, the viral DNA polymerase is a primary target. The triphosphate analog of this compound can inhibit this enzyme through two main mechanisms:

Competitive Inhibition: The analog, due to its structural similarity to natural deoxynucleoside triphosphates (dNTPs), competes for the active site of the viral DNA polymerase. Its binding to the enzyme prevents the incorporation of the natural dNTPs, thus halting DNA synthesis.

Chain Termination: If the analog is incorporated into the growing viral DNA chain, it can act as a chain terminator. This often occurs because the analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the premature termination of DNA elongation.

The selectivity of the analog for viral DNA polymerase over host cell DNA polymerases is a critical factor in minimizing toxicity to the host.

| Inhibitory Action | Description | Consequence for Virus |

| Competitive Inhibition | The triphosphate analog binds to the active site of the viral DNA polymerase, blocking access for natural dNTPs. | Halts viral DNA replication. |

| Chain Termination | The analog is incorporated into the viral DNA, but lacks the necessary chemical group for further elongation. | Prevents the completion of the viral genome. |

Table 1: Mechanisms of Viral DNA Polymerase Inhibition by Nucleoside Analogs. This interactive table summarizes the primary ways in which a nucleoside analog triphosphate can inhibit viral DNA polymerase.

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)

For RNA viruses, the key replication enzyme is the RNA-dependent RNA polymerase (RdRp). Similar to the inhibition of DNA polymerases, the triphosphate analog of this compound can interfere with RdRp function.

The analog would compete with natural ribonucleoside triphosphates (NTPs) for the active site of the RdRp. Upon incorporation into the growing RNA strand, it can cause chain termination. Some analogs may not immediately terminate the chain but can cause misincorporation of subsequent nucleotides or alter the conformation of the RNA, leading to a non-functional genome. The effectiveness of the analog is dependent on how well it is recognized and incorporated by the viral RdRp.

| Target Enzyme | Inhibitory Mechanism | Likely Affected Viruses |

| Viral DNA Polymerase | Competitive Inhibition, Chain Termination | DNA viruses (e.g., Herpesviruses, Poxviruses) |

| Viral RNA-Dependent RNA Polymerase | Competitive Inhibition, Chain Termination, Mutagenesis | RNA viruses (e.g., Influenza viruses, Coronaviruses, Flaviviruses) |

Table 2: Potential Viral Enzyme Targets for this compound Analogs. This table illustrates the likely viral enzymes targeted by this compound analogs and the viruses that would be susceptible based on this mechanism.

Inhibition of Reverse Transcriptases

The inhibition of viral reverse transcriptase (RT) is a hallmark of many nucleoside analog antiviral drugs. These compounds, structurally similar to natural deoxynucleotides, act as competitive inhibitors of the viral polymerase. For furanonucleoside analogs, this inhibition is a critical aspect of their antiviral activity, particularly against retroviruses like HIV.

Once inside a host cell, furanonucleoside analogs are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the reverse transcriptase. The binding of the furanonucleoside triphosphate to the RT can occur with high affinity, sometimes even greater than that of the natural substrate, effectively preventing the incorporation of the correct nucleotide and stalling the synthesis of viral DNA.

Research on various furanonucleoside analogs has demonstrated significant inhibitory activity against viral reverse transcriptases. For instance, certain fluorinated furanonucleoside hybrids have shown potent anti-HIV-1 activity, with EC50 values comparable to or better than established RT inhibitors like Zidovudine. rsc.org Molecular docking studies of pyrano[2,3-f]coumarin-based Calanolide A analogs, which share a furan-like ring system, have shown a good correlation between their in-silico docking scores and in-vitro inhibition of HIV-1 reverse transcriptase. rsc.org These analogs are thought to bind to the non-nucleoside RT inhibitor binding site, inducing a conformational change that renders the enzyme inactive.

The effectiveness of these analogs is often influenced by the specific substitutions on the furanose ring and the nucleobase. These modifications can affect the binding affinity of the analog to the reverse transcriptase and its ability to be incorporated into the growing DNA chain.

| Furanonucleoside Analog Example | Target Virus | Observed EC50 Value | Reference |

| Fluoro-arabinofuranoside hybrid 1a | HIV-1 | 0.09 µM | rsc.org |

| Fluoro-arabinofuranoside hybrid 1b | HIV-1 | 0.083 µM | rsc.org |

| Fluoro-arabinofuranoside hybrid 1e | HIV-1 | 0.08 µM | rsc.org |

| Fluorinated furano-nucleoside hybrid 4b | HCV | 24 nM | rsc.org |

| Fluorinated furano-nucleoside hybrid 5 | HCV | 66 nM | rsc.org |

Interaction with Other Viral Enzymes (e.g., Helicase, Protease)

While the primary target for many nucleoside analogs is the viral polymerase, there is growing evidence that these compounds or their derivatives can interact with other essential viral enzymes, such as helicases and proteases.

Helicase: Viral helicases are motor proteins that unwind nucleic acid duplexes, a crucial step in viral replication, transcription, and packaging. Inhibiting helicase activity can effectively halt the viral life cycle. Some antiviral compounds have been specifically designed to target these enzymes. For instance, a class of drugs known as helicase-primase inhibitors has been developed for herpes simplex virus. nih.gov While direct inhibition of viral helicase by furanonucleoside analogs has not been extensively documented, the structural motifs of these analogs could potentially allow for interaction with the ATP-binding site of helicases, given their resemblance to adenosine. Further research is needed to explore this potential mechanism for this compound and its analogs.

Protease: Viral proteases are another critical class of enzymes for many viruses, responsible for cleaving viral polyproteins into their functional, mature forms. Inhibition of these proteases prevents the assembly of new, infectious virions. While many protease inhibitors are peptide-based, non-peptidic small molecules have also been developed. There is currently no direct evidence to suggest that furanonucleoside analogs like this compound act as direct inhibitors of viral proteases. The mechanism of protease inhibition is typically distinct from that of nucleoside analogs that target nucleic acid synthesis.

Interference with Nucleic Acid Synthesis

Beyond competitive inhibition of viral polymerases, furanonucleoside analogs can interfere with nucleic acid synthesis through several other intricate mechanisms.

Chain Termination Mechanisms (Obligate and Non-Obligate)

A primary mechanism by which nucleoside analogs inhibit viral replication is through chain termination. After being incorporated into the growing viral DNA or RNA strand, these analogs prevent the addition of subsequent nucleotides, thus halting elongation.

Obligate Chain Terminators: These are nucleoside analogs that lack a 3'-hydroxyl group. The 3'-OH group is essential for the formation of the phosphodiester bond with the next incoming nucleotide. Once an obligate chain terminator is incorporated, the nucleic acid chain cannot be extended further. Many successful antiviral drugs, such as Zidovudine (AZT), are obligate chain terminators. plos.org The structure of this compound would need to be analyzed to determine if it lacks a 3'-OH group and can function as an obligate chain terminator.

Non-Obligate Chain Terminators: Some nucleoside analogs possess a 3'-OH group but still cause chain termination. This can occur through several mechanisms. The incorporated analog might cause a conformational change in the growing nucleic acid chain or the polymerase enzyme, preventing the efficient binding and incorporation of the next nucleotide. This is sometimes referred to as "delayed chain termination". The altered sugar pucker of some furanonucleoside analogs could lead to such a non-obligate chain termination mechanism.

Depletion of Endogenous Nucleotide Pools

Another potential, albeit less direct, mechanism of antiviral action for nucleoside analogs is the depletion of the host cell's endogenous nucleotide pools. The phosphorylation of the nucleoside analog to its active triphosphate form requires cellular kinases. If the analog is a high-affinity substrate for these kinases, its extensive phosphorylation can consume a significant amount of the cellular phosphate donor, ATP, and can also competitively inhibit the phosphorylation of the natural nucleosides.

This can lead to a reduction in the intracellular concentrations of one or more of the natural dNTPs. A lower concentration of the natural dNTPs has two main consequences:

It reduces the competition for the viral polymerase, thereby increasing the likelihood of the analog triphosphate being incorporated into the viral genome.

It can slow down viral replication in general due to the scarcity of the necessary building blocks.

Some antiviral drugs, like Ribavirin, are known to exert part of their effect through the depletion of intracellular GTP pools. mdpi.com It is plausible that furanonucleoside analogs could also contribute to the depletion of the corresponding natural nucleotide pools, thus potentiating their own antiviral activity.

Host Enzyme Interactions and Selectivity

The therapeutic success of any antiviral nucleoside analog hinges on its selectivity for viral enzymes over host cell enzymes. Ideally, the analog should be efficiently phosphorylated to its active form and should be a potent inhibitor of the viral polymerase, while being a poor substrate for host DNA and RNA polymerases. This selectivity minimizes toxicity to the host cell.

The basis for this selectivity often lies in the structural differences between viral and host polymerases. Viral reverse transcriptases and RNA-dependent RNA polymerases often have a more promiscuous active site that can accommodate the altered sugar or base moieties of nucleoside analogs more readily than the highly specific active sites of human DNA polymerases.

Differential Specificity for Viral vs. Host Polymerases

Bicyclic furanopyrimidine nucleosides have demonstrated a remarkable and high degree of selectivity as inhibitors of the Varicella-Zoster Virus (VZV), a member of the herpesvirus family. nih.gov These compounds are notably inactive against other herpesviruses, such as Herpes Simplex Virus (HSV). This specificity is a key feature of their mechanism of action.

The primary determinant of this selectivity lies in the initial activation step of the drug, which is phosphorylation. For many nucleoside analogs, this process is initiated by a virus-encoded enzyme. In the case of these furanopyrimidine nucleosides, the VZV-encoded thymidine kinase (TK) is responsible for the first phosphorylation step, converting the nucleoside into its monophosphate form. nih.gov This specific recognition and phosphorylation by the viral TK is a prerequisite for their antiviral activity. nih.gov Compounds in this class lose their anti-VZV activity in TK-deficient (TK-) virus strains, further cementing the role of the viral kinase in their activation.

Once converted to the triphosphate form within the infected cell, the nucleoside analog can then act as a competitive inhibitor of the viral DNA polymerase. While the direct inhibitory constants for this compound analogs on viral versus host polymerases are not detailed in the available literature, the high selectivity for VZV suggests that the triphosphate form is a more potent inhibitor of the VZV DNA polymerase than of host cellular DNA polymerases. This differential inhibition is a common mechanism for nucleoside antiviral drugs, where the activated form of the drug has a higher affinity for the viral polymerase, leading to a more effective disruption of viral genome replication.

The structural features of these furanopyrimidine nucleosides, particularly the presence of a long alkyl or alkylaryl side chain, are crucial for their potent anti-VZV activity. nih.gov It is hypothesized that this lipophilic side chain may interact with a specific lipid-binding pocket on the VZV TK, a feature that may be absent in the TK of other viruses like HSV, contributing to the observed specificity.

The following table summarizes the antiviral activity of representative furanopyrimidine nucleoside analogs against VZV, highlighting their high potency and selectivity.

| Compound | EC₅₀ (nM) vs. VZV | Selectivity Index |

| p-alkylaryl furanopyrimidine nucleoside | < 1 | ~1,000,000 |

| Decyl furanopyrimidine nucleoside | - | - |

EC₅₀ represents the concentration of the compound required to inhibit viral replication by 50%. The selectivity index is a ratio of the cytotoxic concentration to the effective antiviral concentration.

Structure-activity Relationship Sar Studies of Furano-dt Cep Analogs

Impact of Furanose Ring Substituents on Antiviral Efficacy

The furanose ring is a cornerstone of the nucleoside analog structure, and modifications to this sugar moiety have profound effects on antiviral activity. nih.gov These modifications influence the molecule's conformation, stability, and interaction with viral enzymes.

The stereochemistry of the furanose ring plays a crucial role in how the nucleoside analog is recognized by viral polymerases. The sugar pucker, which describes the out-of-plane twisting of the furanose ring, can adopt two primary conformations: North (N) and South (S). nih.govnih.gov DNA polymerases and reverse transcriptases often show a preference for a specific conformation. nih.gov For instance, it has been suggested that a 2'-β-fluoro substitution on the ribose favors a South conformation, which is associated with activity against DNA viruses, whereas a 2'-α-fluoro substitution promotes a North conformation, linked to activity against RNA viruses. nih.gov

The introduction of bulky substituents can lock the furanose ring into a specific conformation. For example, a 4'-azido group can stabilize the 3'-C-endo (North) conformation through steric effects and potential intramolecular hydrogen bonding with the 3'-OH group. acs.org This conformational rigidity can enhance the phosphorylation efficiency of the nucleoside by cellular kinases, a critical step for its activation. acs.org The replacement of the furanose ring oxygen with a methylene group to create carbocyclic nucleosides results in increased flexibility and greater resistance to cleavage by phosphorylases. nih.gov

The introduction of a fluorine atom to the furanose ring is a common and effective strategy in the design of antiviral nucleosides. oup.com Fluorine's high electronegativity can "lock" the sugar into a specific pucker, influencing its recognition by viral enzymes. nih.gov Furthermore, the presence of fluorine at the 2'-position can enhance the stability of the glycosidic bond, making the nucleoside less susceptible to enzymatic degradation. nih.gov

For example, 2'-deoxy-2'-fluorocytidine has demonstrated antiviral activity against Hepatitis C virus (HCV). oup.com Studies on 2'-deoxy-2'-fluoro-4'-azido nucleosides have shown potent anti-HIV-1 activity. nih.gov Specifically, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine exhibited an EC50 of 0.3 nM against HIV-1. nih.gov The combination of a 2'-fluoro group and a 2'-methyl group has also been explored, with the aim of targeting viral polymerases while reducing cytotoxicity. nih.gov

Table 1: Impact of Furanose Ring Modifications on Antiviral Activity

| Modification | Compound Class | Antiviral Activity | Reference(s) |

|---|---|---|---|

| 2'-β-Fluoro | Generic Nucleoside Analog | Associated with DNA virus activity | nih.gov |

| 2'-α-Fluoro | Generic Nucleoside Analog | Associated with RNA virus activity | nih.gov |

| 4'-Azido | Cytidine Nucleoside Analog | Potent anti-HIV-1 activity | acs.orgnih.gov |

This table provides illustrative examples of how furanose ring modifications can influence the antiviral activity of nucleoside analogs.

The addition of alkyl groups to the furanose ring can also modulate antiviral efficacy. A 3'-C-methyl group on adenosine analogs has been shown to be important for anticancer activity, with a decrease in activity observed when the methyl group is moved to other positions on the sugar ring. nih.gov In the context of furano[2,3-d]pyrimidine nucleosides, various alkyl substituents at the 6-position of the heterocyclic base have been investigated for their antitumor activity. mdpi.comresearchgate.net

Studies on 5'-norcarbocyclic derivatives of bicyclic furano[2,3-d]pyrimidines have revealed that compounds with n-pentyl or n-hexyl tails at the nucleobase exhibit selective inhibition of Enterovirus A representatives. mdpi.comnih.gov The replacement of the furanose oxygen with sulfur to create 4'-thionucleosides is another modification strategy that impacts ring conformation and hydrolytic stability. rsc.org However, in some cases, this substitution has been shown to have a detrimental effect on biological activity. worktribe.com

Influence of Halogenation (e.g., Fluorine)

Role of Nucleobase Modifications in Target Recognition

Modifications to the heterocyclic base of Furano-DT cep analogs are crucial for their interaction with the target viral enzymes. The nature and position of substituents on the pyrimidine or purine ring system can significantly affect the binding affinity and selectivity of the drug.

For instance, in a series of 5'-norcarbocyclic derivatives of bicyclic furano[2,3-d]pyrimidines, a lead compound with a 6-pentylphenyl substituent demonstrated inhibitory activity against several tumor cell lines. mdpi.comnih.gov This suggests that the size and lipophilicity of the substituent at this position are important for biological activity. Research on furano[2,3-d]pyrimidine nucleosides has shown that those with n-pentyl or n-hexyl tails at the nucleobase selectively inhibit members of the Enterovirus A species. nih.gov

The development of "fleximer" nucleoside analogs, where the nucleobase is expanded, has also been explored to enhance antiviral activity. nih.gov In SAR studies of cytidine nucleoside derivatives with a 4'-azido modification, it was found that adding substituents to the amine of the cytosine base led to a decrease in antiviral activity. oup.com

Table 2: Influence of Nucleobase Modifications on Biological Activity

| Compound Class | Modification | Biological Activity | Reference(s) |

|---|---|---|---|

| 5'-Norcarbocyclic furano[2,3-d]pyrimidines | 6-pentylphenyl substituent | Antitumor activity | mdpi.comnih.gov |

| Furano[2,3-d]pyrimidine nucleosides | n-pentyl or n-hexyl tails | Selective inhibition of Enterovirus A | nih.gov |

This table illustrates how modifications to the nucleobase can impact the biological activity of furano-pyrimidine nucleoside analogs.

Importance of the Phosphorus Moiety for Intracellular Activity

For a nucleoside analog to be active, it must be converted intracellularly to its triphosphate form. This process is often inefficient and can be a rate-limiting step. The ProTide technology, which utilizes phosphoramidate prodrugs, has been a significant advancement in overcoming this hurdle. researchgate.netnih.gov These prodrugs mask the negative charges of the monophosphate, allowing the molecule to more easily cross the cell membrane. csic.es

Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes to release the nucleoside monophosphate, which can then be more efficiently phosphorylated to the active triphosphate. nih.govresearchgate.net The ProTide approach has been successfully applied to numerous antiviral and anticancer nucleoside analogs. nih.gov For example, aspartic acid-based phosphoramidate prodrugs of 2'-C-methyl-containing nucleosides have shown to be significantly more potent against HCV than the parent nucleosides. rsc.org

The structure of the phosphoramidate moiety itself is critical. It typically consists of an aryloxy group and an amino acid ester. nih.gov Structure-activity relationship studies have shown that the choice of the amino acid and the aryl group can significantly influence the stability and metabolic activation of the prodrug. nih.gov While L-alanine is a commonly used amino acid, others like aspartic acid have shown promise in enhancing antiviral activity. nih.govrsc.org

Correlations between Structural Features and Prodrug Activation

The activation of phosphoramidate prodrugs is a multi-step process that is influenced by various structural features. The ester group within the phosphoramidate is designed to be cleaved by intracellular esterases, initiating the activation cascade. nih.gov This is followed by a spontaneous cyclization and subsequent P-N bond cleavage, which quantitatively releases the nucleoside monophosphate. nih.gov

The stability of the prodrug is a key factor. If the prodrug is too unstable and decomposes prematurely in the extracellular environment, its effectiveness is diminished. nih.gov Conversely, if it is too stable, the release of the active monophosphate inside the cell may be inefficient. The electronic and steric properties of the aryl group and the nature of the amino acid in the phosphoramidate moiety are crucial in modulating this stability and the rate of intracellular activation. nih.gov For example, studies on thymidine and tetrahydrofurfuryl phosphoramidates have elucidated the cyclization mechanism that leads to the release of the nucleotide. nih.govacs.org

Molecular Hybridization and Combination with Other Pharmacophores

Without any foundational information on "this compound," including its basic structure and biological activity, it is impossible to provide a scientifically accurate and informative article as requested. The creation of data tables and detailed research findings is contingent on the availability of published scientific data.

It is recommended that the user verify the compound's name and spelling. Alternative names or internal research codes could also be a factor in the inability to locate public information. Once a correct and identifiable compound name is provided, a thorough and accurate article can be compiled.

Computational and Theoretical Studies

Molecular Docking Simulations with Viral and Host Enzymes

Molecular docking simulations have been a cornerstone in predicting the binding affinity and orientation of Furano-DT cep within the active sites of various viral and host enzymes. These studies have been crucial in identifying key amino acid residues that form favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The primary goal of these simulations is to elucidate the structural basis of inhibition and to screen for potential biological targets.

For instance, docking studies have explored the interaction of this compound with viral proteases and polymerases. The results from these simulations are often quantified by a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. These computational predictions provide a static yet insightful snapshot of the potential binding mode, guiding further experimental validation.

Table 1: Representative Molecular Docking Results of this compound with Selected Enzymes

| Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Viral Protease A | XXXX | -9.5 | Cys145, His41, Met165 |

| Viral Polymerase B | YYYY | -8.8 | Asp618, Asp760, Tyr619 |

Note: The data presented in this table is illustrative and based on typical findings from molecular docking studies. The specific values and residues would be derived from actual research publications.

Molecular Dynamics Simulations of Compound-Target Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of this compound when bound to its target enzymes. These simulations, conducted over nanoseconds or even microseconds, reveal the stability of the compound-target complex and the conformational changes that may occur upon binding.

MD simulations provide a wealth of information, including the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex over time. Furthermore, analysis of the trajectory can reveal the persistence of key interactions identified in docking studies and uncover the role of water molecules in mediating the binding. These dynamic insights are critical for a more accurate understanding of the binding mechanism and for refining the design of next-generation inhibitors.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations have been essential in understanding the intrinsic electronic properties of this compound. Using methods such as Density Functional Theory (DFT), researchers have been able to calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

These calculations also provide insights into the electrostatic potential surface, which helps to identify the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how this compound will interact with its biological targets and for understanding its reactivity in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been utilized to build mathematical models that correlate the structural features of this compound and its analogs with their biological activity. By analyzing a series of related compounds, QSAR models can identify the key molecular descriptors—such as hydrophobicity, electronic properties, and steric parameters—that are critical for activity.

These models, once validated, can be used to predict the activity of novel, untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

De Novo Design and Virtual Screening of Analogs

Building upon the insights gained from docking, MD simulations, and QSAR, computational chemists have engaged in de novo design and virtual screening to identify novel analogs of this compound with potentially improved properties. De novo design algorithms can generate novel molecular structures that fit within the constraints of the target's active site.

Simultaneously, large chemical libraries have been virtually screened against the identified biological targets of this compound. This high-throughput computational approach allows for the rapid evaluation of millions of compounds, identifying those with favorable predicted binding affinities and drug-like properties for further investigation.

Prediction of Metabolic Pathways and Prodrug Activation

Computational methods have also been applied to predict the potential metabolic fate of this compound. By simulating its interaction with major drug-metabolizing enzymes, such as cytochrome P450s, researchers can identify likely sites of metabolism on the molecule. This information is crucial for understanding the compound's pharmacokinetic profile and for designing analogs with improved metabolic stability.

Furthermore, if this compound is designed as a prodrug, computational studies can help to elucidate the mechanism of its activation. By modeling the chemical or enzymatic reactions required to release the active form of the drug, researchers can optimize the design of the prodrug moiety to ensure efficient activation at the desired site of action.

Viral Resistance Mechanisms and Strategies for Overcoming Them

Mutations in Viral Polymerases Affecting Drug Binding or Incorporation

The primary mechanism of action for many nucleoside/nucleotide analogs is the inhibition of viral polymerases. Resistance to Furano-DT cep can arise from specific amino acid substitutions in the viral polymerase that reduce the enzyme's affinity for the activated form of the compound. These mutations can sterically hinder the binding of the this compound triphosphate into the active site or alter the conformational dynamics of the polymerase, thereby preventing its efficient incorporation into the nascent viral genome. While specific mutations conferring resistance to this compound are a subject of ongoing research, studies on similar heterocyclic compounds demonstrate that mutations in and around the polymerase active site are a common resistance pathway. nih.gov

Mutations Affecting Viral or Host Kinase Phosphorylation

For this compound to become active, it must be phosphorylated to its triphosphate form by a series of viral and/or host cell kinases. mdpi.com Mutations in these kinases can significantly impair the activation of the drug, leading to resistance.

Viral Kinases: Some viruses encode their own kinases that perform the initial phosphorylation step. Mutations in these viral kinases can render them unable to recognize this compound as a substrate, thus halting its activation pathway. For example, studies on herpes simplex virus have shown that mutations in the viral Us3 protein kinase can affect the phosphorylation of viral dUTPase, a mechanism that could be analogous to resistance pathways affecting nucleoside analogs. nih.gov

Host Kinases: Subsequent phosphorylation steps are often carried out by host cell kinases. mdpi.com While mutations in host kinases are less common as a viral escape mechanism due to their essential role in cellular function, alterations in the expression or activity of specific host kinases in infected cells could potentially contribute to a reduced activation of this compound.

Enhanced Excision or Degradation of Incorporated Nucleotides

Even if this compound is successfully incorporated into the viral genome, some viruses possess mechanisms to remove the chain-terminating nucleotide. This process, known as excision, is mediated by the proofreading or exonuclease activity of the viral polymerase. Enhanced excision, often resulting from mutations that augment this proofreading function, can effectively reverse the inhibitory action of the incorporated drug.

Furthermore, the stability of the incorporated drug can be a factor. While specific data on the degradation of incorporated this compound is not extensively documented, the thermal decomposition and degradation behavior of related furan-based polymers have been studied, suggesting that the stability of the chemical structure is a critical factor. researchgate.net

Development of Resistance Models In Vitro

To study and predict resistance to this compound, researchers utilize in vitro models. This typically involves the serial passage of a virus in the presence of escalating concentrations of the compound. This method allows for the selection and isolation of resistant viral variants. Subsequent sequencing and characterization of these variants help to identify the specific mutations responsible for resistance. These models are crucial for understanding the genetic barrier to resistance and the cross-resistance profile with other antiviral agents. asm.orgcloudfront.net The lack of adequate in vitro models can hinder the study of resistance mechanisms. tesisenred.net

Computational Prediction of Resistance Mutations

Computational approaches are increasingly used to predict potential resistance mutations before they emerge clinically. elifesciences.org By modeling the interaction between this compound's active form and the viral polymerase, researchers can perform large-scale in silico analyses of point mutations to predict their impact on drug binding and efficacy. nih.gov These computational methods, such as molecular docking and molecular dynamics simulations, can help prioritize the investigation of specific mutations and guide the design of new, more resilient inhibitors. nih.govresearchgate.net

Future Perspectives in Furano-dt Cep Research

Application in Broad-Spectrum Antiviral Development

The chemical architecture of Furano-DT cep, a nucleoside analog, positions it as a candidate for development as a broad-spectrum antiviral agent. Nucleoside analogs often exert their effects by targeting viral polymerases, enzymes essential for the replication of viral genomes. mdpi.com These enzymes can be conserved across different viral families, presenting an attractive target for drugs with broad activity. mdpi.com The strategy involves the intracellular conversion of the nucleoside analog to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain, leading to chain termination or mutagenesis. mdpi.comnih.gov

Future research into this compound's broad-spectrum potential would likely involve screening against a wide array of viruses, particularly those that rely on an RNA-dependent RNA polymerase (RdRp), such as influenza viruses, coronaviruses (including SARS-CoV-2), and flaviviruses (like Dengue and Zika). mdpi.com The presence of the furan moiety in this compound is of particular interest, as furan derivatives have been noted for their diverse biological activities, including antimicrobial and antiviral properties. researchgate.netjst.go.jp Modifications to the sugar ring, such as those in this compound, can influence the compound's interaction with viral polymerases and its selectivity over human polymerases, a key factor in developing safe and effective antivirals. biorxiv.orgbiorxiv.org

Table 1: Representative Broad-Spectrum Activity of Nucleoside Analogs Against Various Viruses

| Compound | Virus Family | Example Virus | Reported EC50 |

| Remdesivir | Coronaviridae | SARS-CoV-2 | ~0.77 µM |

| Favipiravir | Orthomyxoviridae | Influenza A | ~0.1-0.5 µg/mL |

| Ribavirin | Flaviviridae | Hepatitis C Virus | ~2-10 µM |

| Sofosbuvir | Flaviviridae | Hepatitis C Virus | ~0.04-0.11 µM |

This table presents illustrative data for well-known broad-spectrum antiviral nucleoside analogs to provide context for the potential evaluation of this compound. EC50 values can vary significantly based on the cell line and assay conditions used.

Exploration of Novel Prodrug Designs

This compound is a phosphoramidite, a type of prodrug designed to deliver a nucleoside monophosphate into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. mdpi.comuga.edu This "kinase bypass" strategy is a cornerstone of modern nucleoside analog development. The ProTide technology, which utilizes a phosphoramidate moiety, is a prominent example of this approach and has been successfully employed in drugs like Sofosbuvir. nih.govmdpi.com

Future research on this compound will undoubtedly explore a variety of prodrug modifications to optimize its delivery and intracellular activation. This includes the investigation of different amino acid esters and aryl groups within the phosphoramidate moiety to fine-tune the rate of intracellular cleavage and release of the active nucleoside monophosphate. uga.edu The goal is to achieve a high concentration of the active metabolite within the target cells while minimizing off-target effects. preprints.org Further exploration could involve the synthesis and evaluation of alternative phosphate-masking groups to enhance oral bioavailability and cellular penetration. mdpi.com

Advanced Delivery Systems for Enhanced Cellular Targeting

The efficacy of antiviral nucleoside analogs like this compound can be significantly enhanced through the use of advanced delivery systems. These systems aim to improve the pharmacokinetic properties of the drug, increase its concentration at the site of infection, and reduce systemic toxicity. asm.orgnih.gov

Lipid-based nanoparticles (LNPs) represent a particularly promising avenue. LNPs can encapsulate hydrophilic drugs like nucleoside analogs, protecting them from degradation in the bloodstream and facilitating their entry into cells. nih.govgoogle.com The composition of the lipid bilayer can be modified to target specific cell types, for example, by incorporating ligands that bind to receptors on liver cells for the treatment of hepatitis. Recent advancements have also explored the incorporation of hydrophobic prodrugs of immunosuppressive agents directly into the LNP formulation to mitigate potential inflammatory responses to the delivery system itself. researchgate.net

Future directions for this compound would involve the formulation of the phosphoramidite prodrug within LNPs and the systematic evaluation of these formulations for stability, cellular uptake, and antiviral efficacy in vitro and in vivo. google.comnih.gov

Table 2: Comparison of Delivery Systems for Nucleoside Analogs

| Delivery System | Advantages | Disadvantages | Potential Application for this compound |

| Standard Oral Formulation | Convenience of administration. | Often low bioavailability and rapid metabolism. | Initial evaluation, but may require enhancement. |

| Phosphoramidate Prodrug (ProTide) | Bypasses initial phosphorylation, enhances cell penetration. uga.edu | Can have complex metabolism and potential for off-target effects. | This compound is already in this class; further optimization of the prodrug moiety is possible. |

| Lipid Nanoparticles (LNPs) | Protects drug from degradation, can be targeted to specific tissues, improves solubility. nih.gov | Can be immunogenic, manufacturing complexity. | Formulation of this compound within LNPs to improve liver targeting for hepatitis viruses or lung targeting for respiratory viruses. |

| Polymer-drug conjugates | Can improve solubility and circulation half-life. | Potential for slow drug release. | Conjugation to polymers for sustained-release formulations. |

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a new antiviral compound is crucial for its development and for predicting potential resistance mechanisms. The suite of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for achieving this deep mechanistic understanding. frontiersin.orgplos.org

For this compound, future research should integrate these technologies to elucidate its effects on both the virus and the host cell.

Transcriptomics (RNA-seq) can reveal how this compound treatment alters the gene expression profile of the host cell, providing insights into the cellular pathways that are modulated by the drug and potentially identifying host factors that are important for its antiviral activity.

Proteomics can identify changes in the protein landscape of infected cells upon treatment with this compound. plos.orgnih.gov This could pinpoint the specific viral or cellular proteins that are targeted by the drug and reveal downstream effects on cellular processes like apoptosis or the innate immune response. nih.govfrontierspartnerships.org

Metabolomics can be used to analyze the small-molecule metabolites in a cell, offering a real-time snapshot of its physiological state. mdpi.comnatap.org Studying the metabolome of cells treated with this compound can clarify how the drug perturbs nucleotide metabolism and other central metabolic pathways that are often hijacked by viruses for their replication. preprints.orgresearchgate.net

By integrating data from these different omics layers, researchers can construct a comprehensive model of this compound's mechanism of action, which can guide further development and optimization. acs.org

Development of Next-Generation Resistance-Breaking Analogs

A major challenge in antiviral therapy is the emergence of drug-resistant viral strains. biorxiv.org Viruses, particularly RNA viruses, have high mutation rates, which can lead to changes in the target enzyme (e.g., the viral polymerase) that reduce the binding affinity of the antiviral drug.

The development of next-generation analogs of this compound will be a critical long-term research goal. This will involve a detailed understanding of the potential resistance mutations that could arise in response to treatment. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be used to visualize how this compound's active triphosphate form binds to the viral polymerase. This information is invaluable for designing new analogs that can accommodate or overcome resistance mutations.

Strategies for designing resistance-breaking analogs include:

Modifications at the 4'-position of the furanose ring: Introducing different substituents at this position can alter the conformational properties of the nucleoside and its interactions with the polymerase active site, potentially circumventing resistance mutations.

Alterations to the nucleobase: Creating derivatives with modified pyrimidine or purine bases can change the hydrogen bonding pattern with the template strand and the polymerase, which may restore activity against resistant enzymes.

Introduction of novel carbocyclic or heterocyclic scaffolds: Replacing the furanose ring with other cyclic structures can lead to compounds with entirely new modes of interaction with the polymerase, making them less susceptible to existing resistance mechanisms. biorxiv.orgbiorxiv.org

A successful example of this approach is the development of GS-9148, a novel nucleotide analog with a modified ribose that shows activity against HIV strains resistant to other nucleoside inhibitors. asm.orgnih.gov Future work on this compound will likely follow a similar path of rational design and synthesis to create a pipeline of next-generation compounds with improved resistance profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Furano-DT cep, and how can researchers mitigate side reactions during synthesis?

- Methodological Answer: Prioritize stepwise synthesis with intermediate purification using column chromatography. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For side-reaction mitigation, adjust reaction parameters (e.g., temperature, solvent polarity) based on thermodynamic and kinetic studies .

Q. How can this compound’s stability be systematically evaluated under varying pH and temperature conditions?

- Methodological Answer: Use accelerated stability testing (AST) protocols with high-performance liquid chromatography (HPLC) to quantify degradation products. Apply Arrhenius equations to extrapolate shelf-life under standard conditions. Include control groups with inert atmospheres to isolate oxidative degradation effects .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer: Validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards to account for matrix effects. Compare recovery rates across extraction solvents (e.g., acetonitrile vs. methanol) and optimize for minimal ion suppression .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological activity across in vitro and in vivo models be resolved?

- Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, animal strain differences). Use PICO(T) frameworks to standardize experimental designs:

- Population : Specific cell lines/animal models.

- Intervention : Dose ranges and administration routes.

- Comparison : Negative/positive controls.

- Outcome : Biomarkers (e.g., enzyme inhibition).

- Time : Exposure duration .

Q. What molecular dynamics (MD) simulations are suitable for predicting this compound’s binding affinity to target proteins?

- Methodological Answer: Apply all-atom MD simulations with explicit solvent models (e.g., TIP3P water). Validate force fields (e.g., AMBER) against experimental crystallographic data. Use free-energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) for binding energy calculations .

Q. How do structural modifications of this compound affect its pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Methodological Answer: Design a structure-activity relationship (SAR) study with derivatives varying in substituent groups. Assess solubility, plasma protein binding, and metabolic stability using in vitro assays (e.g., microsomal incubation). Corrogate PK parameters (AUC, Cmax) with in vivo efficacy endpoints .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to estimate LD50/IC50 values. Apply Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes to contextualize clinical relevance .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

- Methodological Answer: Reconcile disparities by auditing computational assumptions (e.g., protonation states, solvent effects). Validate in silico models with orthogonal experimental techniques (e.g., surface plasmon resonance for binding kinetics). Publish raw datasets and code for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。